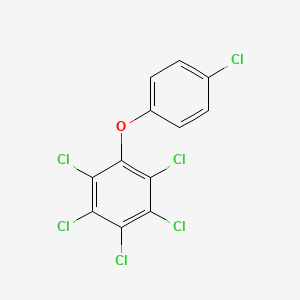

2,3,4,4',5,6-Hexachlorodiphenyl ether

CAS No.: 63646-56-0

Cat. No.: VC17002920

Molecular Formula: C12H4Cl6O

Molecular Weight: 376.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63646-56-0 |

|---|---|

| Molecular Formula | C12H4Cl6O |

| Molecular Weight | 376.9 g/mol |

| IUPAC Name | 1,2,3,4,5-pentachloro-6-(4-chlorophenoxy)benzene |

| Standard InChI | InChI=1S/C12H4Cl6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |

| Standard InChI Key | MXDRLBNLTLOWGV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2,3,4,4',5,6-Hexachlorodiphenyl ether, with the molecular formula , is a hexachlorinated derivative of diphenyl ether. Its systematic IUPAC name reflects the substitution pattern: chlorine atoms occupy the 2, 3, and 4 positions on one phenyl ring and the 4', 5', and 6' positions on the second ring . The compound is alternatively designated as PCDE 166 under the polychlorinated diphenyl ether numbering system, which classifies congeners based on chlorine substitution patterns .

Physicochemical Properties

Basic Physical Parameters

The physicochemical properties of PCDE 166 are critical for understanding its environmental behavior and bioavailability. Key parameters, as reported in PubChem and related databases, include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 376.9 g/mol | |

| CAS Registry Number | 63646-56-0 | |

| Exact Mass | 375.831 g/mol | |

| LogP (Octanol-Water) | Not Available | — |

| Melting Point | Not Reported | — |

| Boiling Point | Not Reported | — |

The absence of melting and boiling point data in available literature underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as 2,2',3,4,4',6-hexachlorobiphenyl (density: 1.593 g/cm³, boiling point: 381.6°C) , suggests that PCDE 166 likely exhibits high hydrophobicity and thermal stability, typical of heavily chlorinated aromatics .

Spectroscopic and Chromatographic Data

Synthesis and Industrial Relevance

Synthetic Pathways

Toxicological and Environmental Implications

Biotransformation and Metabolite Formation

While direct studies on PCDE 166 metabolism are lacking, insights can be drawn from research on structurally related PCBs. For instance, hydroxylated metabolites of PCB 132 form via cytochrome P450-mediated oxidation, with enantiomeric enrichment observed in human liver microsomes . Similar metabolic pathways may apply to PCDE 166, potentially yielding hydroxylated or methylsulfonyl derivatives . Computational modeling of PCB arene oxide intermediates suggests that 1,2-shift reactions dominate metabolite formation, a mechanism that could extend to chlorinated diphenyl ethers .

Ecotoxicology and Persistence

Research Gaps and Future Directions

Data Limitations

Current knowledge gaps include:

-

Physicochemical Properties: Experimental determination of melting/boiling points, vapor pressure, and solubility.

-

Toxicokinetics: Absence of in vivo studies on absorption, distribution, metabolism, and excretion.

-

Ecotoxicological Impact: Lack of data on bioaccumulation factors and toxicity thresholds for aquatic organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume